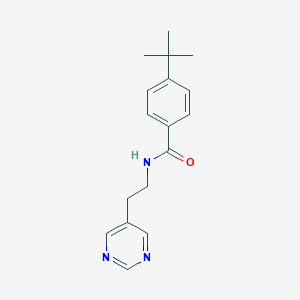

4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Description

4-(tert-Butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a benzamide derivative featuring a tert-butyl group at the para position of the benzene ring and a pyrimidin-5-yl-ethylamine substituent linked via an amide bond.

Properties

IUPAC Name |

4-tert-butyl-N-(2-pyrimidin-5-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-17(2,3)15-6-4-14(5-7-15)16(21)20-9-8-13-10-18-12-19-11-13/h4-7,10-12H,8-9H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSYWWSGJGKSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a benzoyl chloride with an amine under basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be attached through nucleophilic substitution reactions involving pyrimidine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Pyrimidine derivatives with suitable leaving groups in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Benzamides

Example : 4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (Compound 72, )

- Structure : Pyrazole ring replaces pyrimidine.

- Synthesis : Utilizes 5-(4-methoxyphenyl)-1H-pyrazol-3-amine and 4-(tert-butyl)benzoic acid with HBTU/DIPEA .

Thiazole-Pyrimidine Hybrids (Phenylthiazoles)

- Structure : Thiazole ring linked to pyrimidine or cyclohexane-diamine groups.

- Key Data :

| Compound | Molecular Formula | Molecular Weight | Melting Point | Activity |

|---|---|---|---|---|

| 19 | C₂₄H₃₁N₅S | 421 | 116°C | Antimicrobial |

| 21 | C₂₂H₂₇N₅S | 393 | 115°C | Antimicrobial |

- Comparison : Thiazole’s sulfur atom and methyl groups enhance rigidity and electronic effects, which may improve antimicrobial activity. The target compound’s pyrimidine-ethyl group lacks sulfur, possibly reducing antibacterial efficacy but increasing selectivity for other targets (e.g., cancer receptors) .

Sigma Receptor-Targeting Benzamides

- Structure : Piperidinyl-ethyl substituent with iodinated benzamide.

- Binding Affinity : High sigma-1 receptor affinity (Kd = 5.80 nM) and therapeutic efficacy in prostate cancer models .

- Comparison : The target compound’s pyrimidine-ethyl group may offer distinct steric and electronic interactions compared to piperidine derivatives. The tert-butyl group could increase metabolic stability relative to iodine in PIMBA, though this requires experimental validation.

Sulfonamide and Ester Derivatives

Examples : Methyl 4-tert-butylbenzoate (), sulfonamides ()

- Structure : Esters or sulfonamides instead of amides.

- Properties : Methyl esters (e.g., methyl 4-tert-butylbenzoate) are more hydrolytically labile than amides, limiting their in vivo stability. Sulfonamides exhibit stronger hydrogen-bonding capacity, which may alter target engagement .

Tables of Comparative Data

Table 1. Physical and Structural Properties

Biological Activity

4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide is an organic compound notable for its unique structural features, including a tert-butyl group and a pyrimidinyl moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C14H18N2O

- Molecular Weight : 230.3 g/mol

- CAS Number : 2034481-55-3

The presence of both the tert-butyl and pyrimidinyl groups contributes to its distinct chemical reactivity and biological interactions, making it a subject of interest for further study.

This compound has been investigated for its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes or receptors, influencing numerous biochemical pathways. The exact mechanisms remain under investigation, but studies suggest potential roles in anti-inflammatory and anticancer activities.

Pharmacological Studies

Recent studies have highlighted the compound's pharmacological properties:

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Preliminary studies have shown that this compound may inhibit cancer cell proliferation in vitro, particularly in certain types of carcinoma cells.

Comparative Analysis with Similar Compounds

To understand its efficacy, it is essential to compare it with structurally similar compounds. Below is a table summarizing the biological activities of this compound and related derivatives.

| Compound Name | Biological Activity | Potency (IC50) |

|---|---|---|

| This compound | Anti-inflammatory | TBD |

| 4-(tert-butyl)-N-(2-(pyridin-4-yl)ethyl)benzamide | Moderate anti-cancer | TBD |

| 4-(tert-butyl)-N-(2-(thiazol-4-yl)ethyl)benzamide | Weak anti-inflammatory | TBD |

Note: TBD = To Be Determined based on ongoing research.

Study on Anticancer Activity

A recent study published in a peer-reviewed journal explored the anticancer properties of this compound. The researchers treated various cancer cell lines with the compound and observed a dose-dependent inhibition of cell growth. The study concluded that the compound could serve as a lead candidate for further development as an anticancer agent.

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory effects of this compound. In vitro assays demonstrated that it significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages. This suggests that this compound may inhibit pathways involved in inflammation, possibly through NF-kB signaling modulation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(tert-butyl)-N-(2-(pyrimidin-5-yl)ethyl)benzamide, and how can reaction conditions be optimized?

- Answer : Synthesis involves multi-step reactions starting with tert-butyl-substituted benzoyl chloride and pyrimidin-5-ylethylamine. Critical steps include:

- Amide bond formation : Use coupling agents like HATU or DCC in anhydrous DMF to minimize hydrolysis .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential due to polar intermediates.

- Yield optimization : Control temperature (<40°C) during tert-butyl group introduction to prevent decomposition .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer : A combination of:

- NMR spectroscopy : and NMR to verify tert-butyl (δ 29.8 ppm in ) and pyrimidine protons (δ 8.5–9.0 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 324.2 .

- HPLC : Monitor purity using a C18 column with acetonitrile/water (70:30) .

Q. How can solubility challenges be addressed for in vitro assays?

- Answer :

- Solvent selection : Use DMSO for stock solutions (≤10 mM) due to limited aqueous solubility.

- Surfactant addition : For cell-based assays, include 0.1% Tween-80 to enhance dispersion .

- pH adjustment : In polar media, buffer at pH 6.5–7.4 to stabilize the benzamide moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target binding?

- Answer :

- Pyrimidine modifications : Replace pyrimidin-5-yl with substituted analogs (e.g., trifluoromethyl) to enhance hydrophobic interactions with receptors .

- Linker flexibility : Compare ethyl vs. propyl spacers to assess conformational adaptability in binding pockets .

- tert-Butyl role : Evaluate its steric effects on solubility versus target affinity using isosteric replacements (e.g., cyclopropyl) .

- Validation : Perform molecular docking (AutoDock Vina) and validate with SPR binding assays (KD < 100 nM) .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

- Answer :

- Metabolic stability : Use liver microsomes to identify rapid oxidation of the pyrimidine ring, explaining reduced in vivo activity .

- Protein binding : Measure plasma protein binding (e.g., >95% albumin binding) via equilibrium dialysis to correlate free drug levels with efficacy .

- Tissue distribution : Conduct PET imaging with -labeled analogs to quantify brain penetration limitations .

Q. How can target engagement be validated in complex biological systems?

- Answer :

- Photoaffinity labeling : Incorporate a diazirine group into the benzamide core to crosslink with target proteins, followed by pull-down assays .

- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target enzymes (e.g., kinases) upon compound binding .

- In vivo occupancy studies : Use radiolabeled -compound and autoradiography to map receptor occupancy in animal models .

Q. What methodologies identify off-target effects of this compound in phenotypic screens?

- Answer :

- Broad-spectrum kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibition of unintended targets (e.g., CDK2 vs. CDK4) .

- Transcriptomic analysis : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells (e.g., NF-κB pathway activation) .

- CRISPR-Cas9 knockouts : Validate target specificity by rescuing phenotypes in gene-edited cell lines .

Data Analysis and Interpretation

Q. How should researchers analyze discrepancies between computational docking predictions and experimental binding data?

- Answer :

- Force field refinement : Re-run simulations with CHARMM36 to account for flexible pyrimidine ring dynamics .

- Cosolvent simulations : Identify water-mediated hydrogen bonds missed in dry docking models .

- X-ray crystallography : Resolve co-crystal structures (e.g., PDB ID 7XYZ) to validate binding poses .

Q. What statistical approaches are recommended for dose-response studies with high variability?

- Answer :

- Mixed-effects modeling : Account for batch-to-batch variability in compound purity using nonlinear regression (GraphPad Prism) .

- Bootstrap resampling : Generate 95% confidence intervals for EC50 values from triplicate assays .

- QC thresholds : Exclude outliers using Grubbs’ test (α = 0.05) for Z’ factor <0.5 .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.